molecular formula C13H16BFN2O2 B13355190 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine

5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine

Cat. No.: B13355190
M. Wt: 262.09 g/mol
InChI Key: TVYOOQFATNXMMJ-UHFFFAOYSA-N
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Description

5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine is a fluorinated building block used in organic synthesis. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyridine core substituted with a fluorine atom and a dioxaborolane group. It is commonly used in the development of pharmaceuticals and agrochemicals due to its reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine typically involves the reaction of 5-fluoropyrazolo[1,5-a]pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires heating to facilitate the formation of the boronate ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly in oncology and infectious diseases.

    Industry: Utilized in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine involves its ability to participate in various chemical reactions due to the presence of the boronate ester and fluorine substituents. The boronate ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in bioconjugation and molecular recognition. The fluorine atom enhances the compound’s stability and reactivity, allowing it to interact with biological targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine is unique due to its combination of a pyrazolo[1,5-a]pyridine core, a fluorine atom, and a boronate ester group. This unique structure imparts specific reactivity and stability, making it valuable in various applications .

Properties

Molecular Formula

C13H16BFN2O2

Molecular Weight

262.09 g/mol

IUPAC Name

5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine

InChI

InChI=1S/C13H16BFN2O2/c1-12(2)13(3,4)19-14(18-12)10-8-16-17-6-5-9(15)7-11(10)17/h5-8H,1-4H3

InChI Key

TVYOOQFATNXMMJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C=CN3N=C2)F

Origin of Product

United States

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